![molecular formula C23H20N2O5 B3981653 2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3981653.png)
2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoic acid
描述
2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoic acid, also known as PPBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPBA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.
作用机制
2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoic acid exerts its therapeutic effects through various mechanisms of action. It inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation and pain. This compound also inhibits the activity of nuclear factor kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, this compound modulates the activity of various signaling pathways such as MAPK and PI3K/Akt, which are involved in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also inhibits the migration of immune cells such as neutrophils and macrophages to the site of inflammation. Furthermore, this compound reduces the production of reactive oxygen species (ROS) and inhibits the activity of matrix metalloproteinases (MMPs), which are involved in tissue damage and remodeling.
实验室实验的优点和局限性
2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoic acid has several advantages for lab experiments. It exhibits potent anti-inflammatory and analgesic properties, making it a useful tool for studying various inflammatory disorders. It also has low toxicity and is well-tolerated in animal models. However, this compound has some limitations as well. It has low solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, this compound has a short half-life in vivo, which can limit its therapeutic efficacy.
未来方向
2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoic acid has shown promising results in various preclinical studies, and future research should focus on its clinical potential. One possible direction is to develop this compound-based drugs for the treatment of cancer, Alzheimer's disease, and inflammatory disorders. Another direction is to explore the synergistic effects of this compound with other drugs or therapies. Furthermore, future research should investigate the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic efficacy.
科学研究应用
2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammatory disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta accumulation and improve cognitive function. In inflammatory disorders, this compound has been found to exhibit potent anti-inflammatory and analgesic properties.
属性
IUPAC Name |
2-[[4-(2-phenoxypropanoylamino)benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-15(30-18-7-3-2-4-8-18)21(26)24-17-13-11-16(12-14-17)22(27)25-20-10-6-5-9-19(20)23(28)29/h2-15H,1H3,(H,24,26)(H,25,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTNIURLAUPMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 1-(1H-imidazol-4-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B3981573.png)
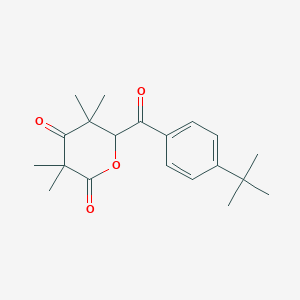
![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B3981581.png)
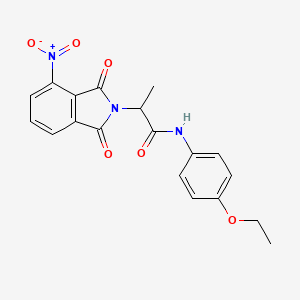

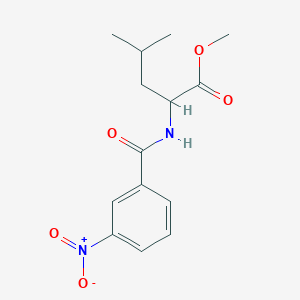
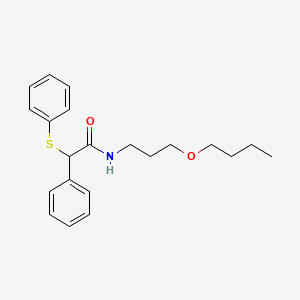

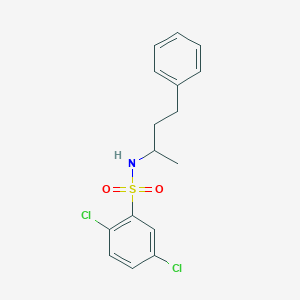
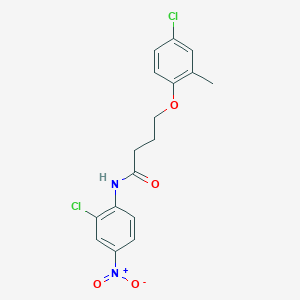
![9-[2-(2-sec-butylphenoxy)ethyl]-9H-carbazole](/img/structure/B3981625.png)
![methyl N-{[1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}-3-(1H-indol-2-yl)alaninate](/img/structure/B3981665.png)
![3a-(4-chlorophenyl)-3,3,6,6-tetramethyltetrahydrofuro[3,2-b]furan-2,5-dione](/img/structure/B3981669.png)
![N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3981672.png)